4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17458490
InChI: InChI=1S/C12H25NO2/c1-10(2)7-12(9-14)13-8-11-3-5-15-6-4-11/h10-14H,3-9H2,1-2H3
SMILES:
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol

CAS No.:

Cat. No.: VC17458490

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol -

Specification

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
IUPAC Name 4-methyl-2-(oxan-4-ylmethylamino)pentan-1-ol
Standard InChI InChI=1S/C12H25NO2/c1-10(2)7-12(9-14)13-8-11-3-5-15-6-4-11/h10-14H,3-9H2,1-2H3
Standard InChI Key JGDWRQWAYBJPCK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(CO)NCC1CCOCC1

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-Methyl-2-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pentan-1-ol delineates its molecular architecture:

  • Pentanol backbone: A five-carbon chain with a hydroxyl (-OH) group at position 1 and a methyl (-CH₃) group at position 4.

  • Amino linker: A secondary amine (-NH-) bridges the pentanol chain and the THP ring.

  • Tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle in its fully saturated form, with a methyl group attached to the methylene bridge at position 4.

The molecular formula is inferred as C12H23NO2\text{C}_{12}\text{H}_{23}\text{NO}_{2}, with a molecular weight of approximately 213.32 g/mol based on analogous structures . The THP ring adopts a chair conformation, minimizing steric strain, while the hydroxymethyl and amino groups introduce hydrogen-bonding capabilities that influence solubility and reactivity.

Synthesis and Synthetic Strategies

While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests feasible pathways using established methodologies for amino alcohol and THP derivatives:

Key Intermediate: Tetrahydropyran-4-methanol

The THP-methanol moiety (CAS 14774-37-9) serves as a critical building block. It is synthesized via hydrogenation of 4-methoxy-2H-pyran followed by hydrolysis, yielding a hydroxymethyl group at position 4 of the THP ring . Physical properties include:

PropertyValue
Boiling point218.9°C at 760 mmHg
Density1.0 g/cm³
Molecular weight116.16 g/mol

Coupling Reactions

The target compound likely forms through a multi-step sequence:

  • Amine formation: Reaction of THP-4-methanol with a brominating agent (e.g., PBr₃) converts the hydroxyl to a bromide, followed by nucleophilic substitution with ammonia or a protected amine .

  • Reductive amination: Condensation of the THP-methylamine intermediate with 4-methyl-2-oxopentanal, followed by reduction (e.g., NaBH₄) yields the amino alcohol backbone .

Critical challenges include controlling stereochemistry at the amino center and avoiding racemization during acidic or basic conditions, as observed in similar systems .

Physicochemical Properties

Extrapolating from analogs :

PropertyValue/Description
Molecular formulaC12H23NO2\text{C}_{12}\text{H}_{23}\text{NO}_{2}
Molecular weight213.32 g/mol
SolubilityMiscible in polar solvents (DMSO, ethanol); limited in water
LogP~1.2 (moderate lipophilicity)
pKa~9.5 (amine), ~15 (alcohol)

The compound’s bifunctional nature (amine and alcohol) enables participation in hydrogen bonding, enhancing solubility in protic solvents. The THP ring contributes to conformational rigidity, potentially stabilizing specific bioactive conformations.

Future Directions

Research priorities include:

  • Stereoselective synthesis to control amine configuration

  • Biological screening for antimicrobial or antiviral activity

  • Derivatization studies to explore structure-activity relationships

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